molecular formula C21H21FN4O2 B2963216 N-(3-fluoro-4-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251702-81-4

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2963216
CAS No.: 1251702-81-4
M. Wt: 380.423
InChI Key: BZOOQRBMTTYHME-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a naphthyridine core, substituted with a fluoro-methylphenyl group, a morpholine-4-carbonyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated naphthyridine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to achieve high yields and purity. This includes the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is unique due to its specific substitution pattern on the naphthyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-(3-fluoro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-13-3-5-15(11-18(13)22)25-19-16-6-4-14(2)24-20(16)23-12-17(19)21(27)26-7-9-28-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOOQRBMTTYHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCOCC4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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